molecular formula C25H27NO5 B2869821 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 637751-82-7

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B2869821
CAS No.: 637751-82-7
M. Wt: 421.493
InChI Key: RSYYLZFWVUFPHU-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one (CAS: 637751-93-0) is a chromen-4-one derivative characterized by a fused dihydrobenzodioxin moiety at position 3, a hydroxyl group at position 7, and a 2,6-dimethylpiperidinylmethyl substituent at position 8 . Its molecular formula is C24H25NO5, with a molar mass of 407.459 g/mol .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(2,6-dimethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c1-15-4-3-5-16(2)26(15)13-19-21(27)8-7-18-24(28)20(14-31-25(18)19)17-6-9-22-23(12-17)30-11-10-29-22/h6-9,12,14-16,27H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYYLZFWVUFPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Chromen-4-one Core

The chromen-4-one scaffold is synthesized via acid- or base-catalyzed cyclization. A modified Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes provides intermediates for subsequent functionalization. For example, gold(I)-catalyzed cyclization of o-(alkynyl)styrenes has been employed to construct similar chromene frameworks in high yields (75–88%).

Representative Protocol (Adapted from Source):

  • Dissolve o-(alkynyl)styrene precursor (0.3 mmol) in dichloromethane (1.2 mL).
  • Add IPrAuNf₂ catalyst (2.5 mol%) under inert atmosphere.
  • Stir at room temperature for 30 minutes.
  • Quench with phosphoric acid (1 mL in 50 g ice).
  • Filter and recrystallize from methanol.

This method achieves diastereoselective formation of the chromene core, critical for controlling stereochemistry in subsequent steps.

Installation of (2,6-Dimethylpiperidin-1-yl)methyl Group

The tertiary amine side chain is incorporated via Mannich reaction. Source describes analogous functionalization using dimethylamine, which can be modified with 2,6-dimethylpiperidine:

Optimized Mannich Reaction Conditions:

  • Prepare formaldehyde solution (37% w/w) in ethanol.
  • Add chromen-4-one intermediate (1 equiv) and 2,6-dimethylpiperidine (1.2 equiv).
  • Reflux at 80°C for 12 hours under nitrogen.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

This step typically achieves 60–75% yield, with reaction progress monitored by TLC (Rf = 0.53 in hexane:EtOAc 3:1).

Optimization and Catalytic Approaches

Recent advances in gold catalysis significantly improve reaction efficiency. The use of IPrAuNf₂ (2.5 mol%) in dichloromethane enables room-temperature cyclization with reduced side reactions. Key optimization parameters include:

Table 1: Catalyst Screening for Chromene Formation

Catalyst Yield (%) Diastereomeric Ratio
IPrAuNf₂ 88 >20:1
PPh₃AuNTf₂ 75 4:1
Cu(OTf)₂ 62 1:1.6

Gold catalysts demonstrate superior selectivity and yield compared to traditional acid catalysts.

Analytical Characterization

Critical characterization data for intermediates and final product include:

1H NMR (400 MHz, DMSO-d6):

  • δ 8.24 (t, J = 1.8 Hz, 1H, H-5)
  • δ 7.02 (d, J = 8.3 Hz, 1H, dioxin-H)
  • δ 4.29–4.39 (m, 4H, dioxin-OCH₂)
  • δ 3.12–3.25 (m, 4H, piperidine-H)
  • δ 1.21 (d, J = 6.5 Hz, 12H, piperidine-CH₃)

LC-MS (ESI+):

  • m/z 456.2 [M+H]⁺ (calc. 456.21)
  • Retention time: 45.8 min (C18 column, 0–100% acetonitrile gradient)

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the chromen-4-one core would yield a dihydro derivative.

Scientific Research Applications

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe for studying enzyme interactions and cellular processes.

    Medicine: The compound may have therapeutic potential due to its structural similarity to known bioactive molecules.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological molecules, leading to a range of potential effects.

Comparison with Similar Compounds

Key Structural Variations

Compound Name / CAS RN Substituents Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound
Target Compound (637751-93-0) 3: Dihydrobenzodioxin; 7: -OH; 8: (2,6-dimethylpiperidinyl)methyl C24H25NO5 407.459 Reference compound
610759-68-7 3: Dihydrobenzodioxin; 6: -C2H5 ; 7: -OH; 8: (2-methylpiperidinyl)methyl C25H27NO5 421.49 Ethyl at C6; 2-methylpiperidine (vs. 2,6-dimethyl)
202843-24-1 3: Dihydrobenzodioxin; 6: -C2H5 ; 7: -OCH(CH3)2 ; 2: -CF3 C26H26F3NO5 489.48 Ethyl at C6; trifluoromethyl at C2; isopropoxy at C7
AC1LK2TR 3: Dihydrobenzodioxin; 2: -CH3 ; 7: -OCH(CH3)2 C23H22O6 394.42 Methyl at C2; isopropoxy at C7 (no piperidine)
8-(1-azepanylmethyl) analog 3: Dihydrobenzodioxin; 7: -OH; 8: (azepanyl)methyl C24H25NO5 407.46 Azepane (7-membered ring) vs. piperidine (6-membered)

Functional Implications of Substituents

Absence of substitution at C6 in the target compound may enhance flexibility or reduce steric interference .

Position 7 (C7): Hydroxyl (-OH) in the target compound and 610759-68-7 supports hydrogen bonding, critical for antioxidant or enzyme-inhibitory activity .

Position 8 (C8):

  • The 2,6-dimethylpiperidine in the target compound provides a rigid, branched aliphatic chain, influencing van der Waals interactions and solubility .
  • Replacement with azepane in introduces a larger ring, altering conformational dynamics and binding pocket compatibility.

Position 2 (C2):

  • Trifluoromethyl (-CF3) in 202843-24-1 enhances electron-withdrawing effects and metabolic stability .
  • Methyl (-CH3) in AC1LK2TR offers minimal steric impact compared to bulkier groups .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity:
    • The target compound’s logP (predicted) is ~2.5–3.0 due to the dihydrobenzodioxin and dimethylpiperidine groups. Analogs with isopropoxy (202843-24-1 ) or ethyl (610759-68-7 ) substituents exhibit higher logP (~3.5–4.0), favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Hydrogen Bonding:
    • The hydroxyl group at C7 in the target compound enables strong hydrogen bonding, critical for binding to kinases or oxidoreductases. Its replacement with isopropoxy diminishes this capacity .
  • Metabolic Stability:
    • Piperidine derivatives are prone to N-demethylation, whereas azepane analogs ( ) may exhibit slower hepatic clearance due to increased ring size .

Biological Activity

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a chromenone core substituted with a dihydrobenzo[d][1,4]dioxin moiety and a dimethylpiperidine side chain. Its molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, and it has a molecular weight of approximately 356.42 g/mol. The presence of hydroxyl and piperidinyl groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The antioxidant activity is typically assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the ability to scavenge free radicals is measured.

CompoundIC50 (mg/mL)Mechanism
Compound A0.025Hydrogen donation
Compound B0.030Free radical stabilization

The aforementioned compounds demonstrate that structural features such as hydroxyl groups enhance radical scavenging capabilities.

2. Antidepressant Activity

A series of related compounds have been evaluated for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). For instance, derivatives closely related to the target compound showed significant antidepressant-like effects in animal models.

Key Findings:

  • Binding Affinity: Compound 8g exhibited high affinities for both receptors (5-HT1A: Ki=17 nM; 5-HT2A: Ki=0.71 nM).
  • Behavioral Tests: In forced swimming tests (FST) and tail suspension tests (TST), these compounds reduced immobility time significantly, indicating potential antidepressant effects .

3. Antimicrobial Activity

Compounds similar to the target have been screened for antimicrobial properties against various pathogens. The results suggest that modifications in the piperidinyl side chain can enhance antibacterial efficacy.

Case Study:
In a study assessing the antibacterial activity against E. coli and Staphylococcus aureus, derivatives with a piperidine ring showed improved inhibition zones compared to controls .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism: The presence of hydroxyl groups allows for hydrogen donation, stabilizing free radicals and preventing oxidative stress.
  • Serotonergic Modulation: By interacting with serotonin receptors, the compound may modulate neurotransmitter levels, contributing to its antidepressant effects.

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